molecular formula C23H29NO5 B12420859 21-Desacetyldeflazacort-D5

21-Desacetyldeflazacort-D5

Cat. No.: B12420859
M. Wt: 404.5 g/mol
InChI Key: KENSGCYKTRNIST-WDVKEZEISA-N
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Description

21-Desacetyldeflazacort-D5 is a deuterium-labeled derivative of 21-Desacetyldeflazacort. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect the pharmacokinetic and metabolic profiles of the drugs .

Preparation Methods

The preparation of 21-Desacetyldeflazacort-D5 involves the deuteration of 21-Desacetyldeflazacort. This process typically includes the incorporation of deuterium atoms into the molecular structure of 21-Desacetyldeflazacort. The synthetic route and reaction conditions for this process are not widely documented, but it generally involves the use of deuterated reagents and solvents under controlled conditions . Industrial production methods for this compound are not extensively detailed in the available literature.

Chemical Reactions Analysis

21-Desacetyldeflazacort-D5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

21-Desacetyldeflazacort-D5 is primarily used in scientific research for its unique properties as a deuterium-labeled compound. Its applications include:

Mechanism of Action

The mechanism of action of 21-Desacetyldeflazacort-D5 is similar to that of its non-deuterated counterpart, 21-Desacetyldeflazacort. It acts on the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects. The deuterium atoms in this compound can influence the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity compared to the non-deuterated form .

Comparison with Similar Compounds

21-Desacetyldeflazacort-D5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    21-Desacetyldeflazacort: The non-deuterated form of the compound, which has similar biological activity but different pharmacokinetic and metabolic profiles.

    Deflazacort: A corticosteroid prodrug that is metabolized into 21-Desacetyldeflazacort in the body.

The uniqueness of this compound lies in its deuterium labeling, which can provide valuable insights into the pharmacokinetics and metabolism of the compound during scientific research .

Properties

Molecular Formula

C23H29NO5

Molecular Weight

404.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

InChI

InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i1D3,11D2

InChI Key

KENSGCYKTRNIST-WDVKEZEISA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])O

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO

Origin of Product

United States

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